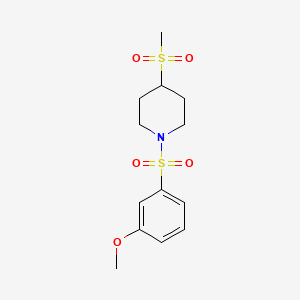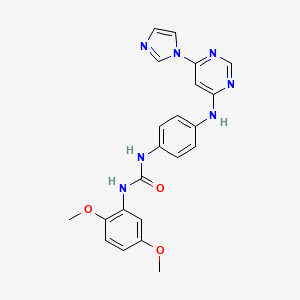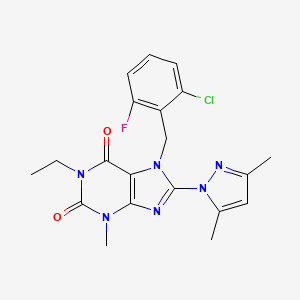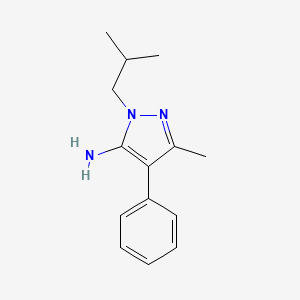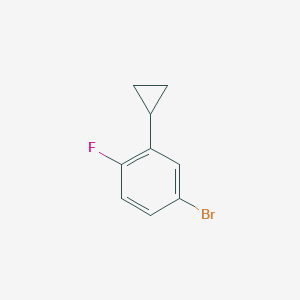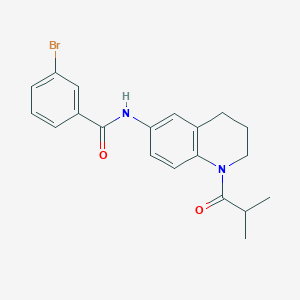
3-bromo-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-bromo-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a brominated benzamide derivative with a tetrahydroquinoline moiety. It is not directly mentioned in the provided papers, but its structure suggests that it could be of interest in the field of synthetic organic chemistry due to the presence of a bromine atom, which is a common functional group in organic synthesis for further functionalization.
Synthesis Analysis
The synthesis of related isoquinoline compounds has been a topic of interest in recent research. For instance, the synthesis of isoquinoline-1,3(2H,4H)-dione compounds has been explored using acryloyl benzamides as key substrates, employing different radical precursors including bromine . Additionally, the synthesis of 4-bromo-1,2-dihydroisoquinolines has been achieved through a rhodium-catalyzed reaction, suggesting that a similar approach could potentially be applied to synthesize the compound . Moreover, the synthesis of benzo[c][1,8]phenanthrolin-6-one through cyclization of N-(isoquinol-5-yl)-2-bromo-benzamide derivatives indicates that bromo-benzamide derivatives can undergo complex cyclization reactions, which could be relevant for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a planar isoquinoline core with a bromine atom at the 3-position, which could influence its reactivity and electronic properties. The isobutyryl group would introduce steric bulk, potentially affecting the molecule's conformation and interactions with biological targets or catalysts.
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not detailed in the provided papers, the presence of a bromine atom suggests that it could participate in various organic transformations. For example, the bromine could be displaced in nucleophilic substitution reactions or serve as a handle for cross-coupling reactions, similar to the reactions described for other brominated compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The bromine atom would contribute to the compound's molecular weight and could affect its boiling and melting points. The lipophilicity of the molecule would be impacted by the isobutyryl group, potentially affecting its solubility in organic solvents. The electronic properties of the isoquinoline core could also play a role in the compound's UV-Vis absorption and fluorescence characteristics.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
One-Pot Synthesis and Anticipated Biological Activity : The study by El-Hashash, Azab, and Morsy (2016) explores the one-pot synthesis of dynamic 2-substituted benzoxazinones and corresponding quinazolinones, including compounds structurally similar to the one , anticipated to have interesting biological activity (El-Hashash, Azab, & Morsy, 2016).
Synthesis and Evaluation of Tetrahydroisoquinolinyl Benzamides : Lever, Lever, and colleagues (2011, 2007) investigated compounds including 5-bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide, highlighting its potency and selectivity as a σ2 receptor ligand. These studies provide insight into the structural modification effects on the binding affinity and selectivity of these compounds (Fan, Lever, & Lever, 2011); (Xu, Lever, & Lever, 2007).
Synthesis and Antimicrobial Activity of Quinazolinones : Patel, Mistry, and Desai (2006) describe the synthesis of 2-alkyl-6-bromo-3,1-benzoxazine-4-one and its derivatives, demonstrating potential antimicrobial activity (Patel, Mistry, & Desai, 2006).
Chemistry and Molecular Interactions
Bromination of Isoquinoline and Related Compounds : Brown and Gouliaev (2004) studied the bromination of isoquinolines, yielding compounds like 5-bromoisoquinoline. This research highlights the sensitivity of bromination reactions to various conditions, which is relevant for understanding the synthesis of the compound (Brown & Gouliaev, 2004).
Cobalt-Promoted Dimerization of Aminoquinoline Benzamides : Grigorjeva and Daugulis (2015) developed a method for aminoquinoline-directed, cobalt-promoted dimerization of benzamides. This study provides insights into the chemical behavior and potential applications of benzamide compounds (Grigorjeva & Daugulis, 2015).
Eigenschaften
IUPAC Name |
3-bromo-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2/c1-13(2)20(25)23-10-4-6-14-12-17(8-9-18(14)23)22-19(24)15-5-3-7-16(21)11-15/h3,5,7-9,11-13H,4,6,10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAHJVKTRSQKFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

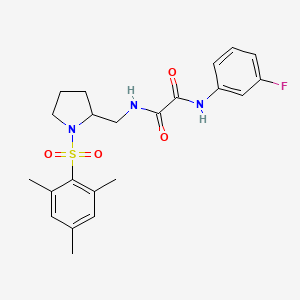

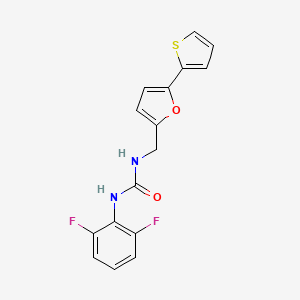

![6-[5-(Pyridine-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2505761.png)
